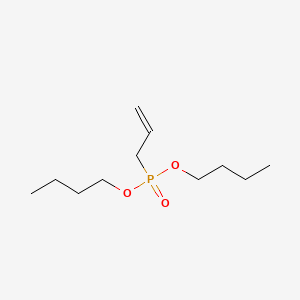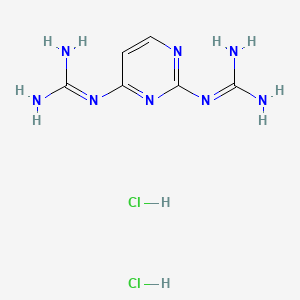
2,4-Diguanidinopyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diguanidinopyrimidine dihydrochloride: is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of two guanidine groups attached to the 2 and 4 positions of the pyrimidine ring, and it is typically found in its dihydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diguanidinopyrimidine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with guanidine derivatives under specific conditions. One common method includes the use of guanidine hydrochloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diguanidinopyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The guanidine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Chemistry: In chemistry, 2,4-Diguanidinopyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Diguanidinopyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved. The molecular pathways affected by the compound are still under investigation, and ongoing research aims to elucidate its precise mechanism of action.
Comparison with Similar Compounds
2,4-Diaminopyrimidine: A precursor in the synthesis of 2,4-Diguanidinopyrimidine dihydrochloride, known for its use in medicinal chemistry.
2,4-Diamino-6-chloropyrimidine: Another related compound with applications in the synthesis of pharmaceuticals.
2,4-Diamino-5-methylpyrimidine: Used in the synthesis of various biologically active molecules.
Uniqueness: this compound stands out due to the presence of two guanidine groups, which confer unique chemical and biological properties. These groups enhance its ability to form strong interactions with biological targets, making it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
30953-40-3 |
|---|---|
Molecular Formula |
C6H12Cl2N8 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H10N8.2ClH/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10;;/h1-2H,(H8,7,8,9,10,11,12,13,14);2*1H |
InChI Key |
MDUXHCGUMBJGMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N=C(N)N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


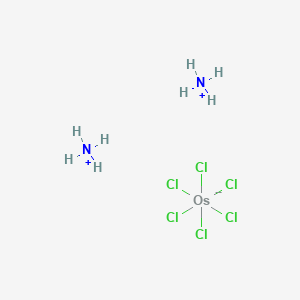
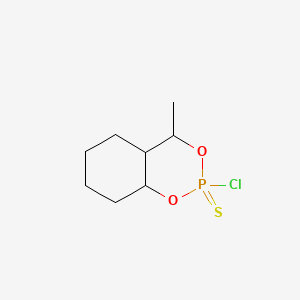
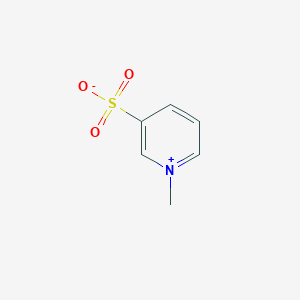
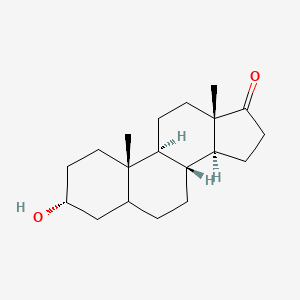

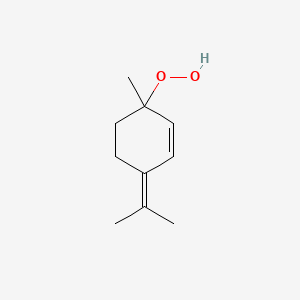

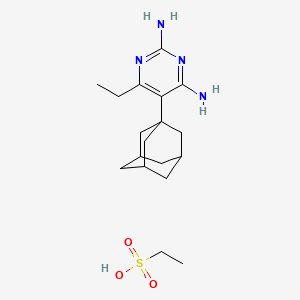
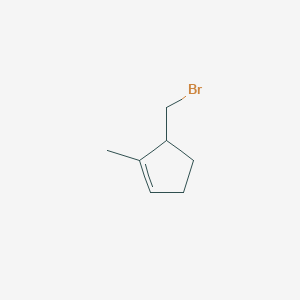
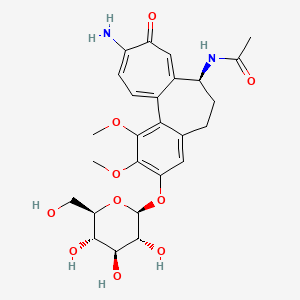
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
